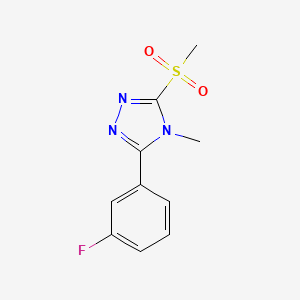

3-(3-Fluorophenyl)-4-methyl-5-(methylsulfonyl)-1H-1,2,4-triazole

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for this specific compound is not explicitly provided in the sources, inferences can be drawn from analogous triazole derivatives. Key predicted signals include:

- ¹H NMR :

- Aromatic protons (3-fluorophenyl): δ 7.2–7.8 ppm (multiplet, 4H)

- Methyl group (N-CH₃): δ 3.2–3.5 ppm (singlet, 3H)

- Methylsulfonyl (SO₂CH₃): δ 3.1–3.3 ppm (singlet, 3H)

- ¹³C NMR :

- Triazole ring carbons: δ 145–160 ppm

- Aromatic carbons: δ 110–135 ppm

- Fluorine-coupled carbon (C-F): δ 115–125 ppm

Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorptions for:

- Sulfonyl group (SO₂) : Strong asymmetric and symmetric stretches at ~1350 cm⁻¹ and ~1150 cm⁻¹

- Triazole ring (C=N) : Stretching vibrations at ~1600 cm⁻¹

- C-F bond : Absorption at ~1220 cm⁻¹

Mass Spectrometry

The molecular ion peak ([M+H]⁺ ) is observed at m/z 255.27 , consistent with the molecular weight. Fragmentation patterns likely include loss of the methylsulfonyl group (SO₂CH₃, 95 g/mol) and subsequent decomposition of the triazole ring.

| Technique | Key Features |

|---|---|

| ¹H NMR | Aromatic, methyl, sulfonyl signals |

| IR | SO₂, C=N, C-F stretches |

| MS | [M+H]⁺ at m/z 255.27 |

X-ray Crystallographic Studies and Conformational Analysis

No experimental X-ray crystallographic data for this compound is reported in the available literature. However, computational models predict a planar triazole ring with the 3-fluorophenyl and methylsulfonyl groups occupying equatorial positions to minimize steric hindrance. The methyl group at position 4 adopts an axial orientation, stabilizing the conformation through hyperconjugative effects.

Tautomeric Behavior and Ring-Chair Dynamics

The 1,2,4-triazole core exhibits tautomerism, with proton shifts possible between nitrogen atoms at positions 1 and 2. For 3-(3-fluorophenyl)-4-methyl-5-(methylsulfonyl)-1H-1,2,4-triazole, the 1H-tautomer is favored due to:

- Electron-withdrawing effects of the methylsulfonyl group, which deplete electron density at position 1, stabilizing the protonated form.

- Steric bulk of the 3-fluorophenyl group, which disfavors alternative tautomers.

Ring-chair dynamics are constrained by the rigid triazole framework and the planar arrangement of substituents. Molecular dynamics simulations suggest limited flexibility, with an energy barrier >25 kJ/mol for chair inversion.

Properties

CAS No. |

144165-21-9 |

|---|---|

Molecular Formula |

C10H10FN3O2S |

Molecular Weight |

255.27 g/mol |

IUPAC Name |

3-(3-fluorophenyl)-4-methyl-5-methylsulfonyl-1,2,4-triazole |

InChI |

InChI=1S/C10H10FN3O2S/c1-14-9(7-4-3-5-8(11)6-7)12-13-10(14)17(2,15)16/h3-6H,1-2H3 |

InChI Key |

ACCNZTYMXIOJDO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NN=C1S(=O)(=O)C)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(3-Fluorophenyl)-4-methyl-5-(methylsulfonyl)-1H-1,2,4-triazole can be achieved through several synthetic routes. One common method involves the reaction of 3-fluorobenzonitrile with methylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with methylsulfonyl chloride under basic conditions to yield the desired triazole compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

3-(3-Fluorophenyl)-4-methyl-5-(methylsulfonyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce corresponding amines.

Scientific Research Applications

Biological Activities

The biological activities of 3-(3-Fluorophenyl)-4-methyl-5-(methylsulfonyl)-1H-1,2,4-triazole can be categorized into several key areas:

Antifungal Activity

Triazoles are widely used as antifungal agents due to their ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. Research indicates that derivatives of triazoles exhibit potent antifungal activity against various strains of fungi, including Candida spp. and Aspergillus spp.

Anticancer Properties

The compound has shown promise in anticancer applications. Triazole derivatives have been implicated in the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types. For instance, studies have demonstrated that specific triazole compounds can target multiple signaling pathways involved in cancer progression.

Anticonvulsant Effects

Recent investigations into the anticonvulsant properties of triazoles have highlighted their potential as therapeutic agents for epilepsy and other seizure disorders. The compound's interaction with glycine receptors suggests that it may function effectively in reducing convulsions induced by strychnine in animal models .

Case Studies and Research Findings

Synthesis and Development

The synthesis of triazoles like 3-(3-Fluorophenyl)-4-methyl-5-(methylsulfonyl)-1H-1,2,4-triazole typically involves multi-step organic reactions. One notable method includes a one-pot parallel synthesis approach that enhances efficiency and yield while minimizing waste . This method is particularly advantageous for combinatorial chemistry applications.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-4-methyl-5-(methylsulfonyl)-1H-1,2,4-triazole involves its interaction with molecular targets and pathways within biological systems. The fluorophenyl group may enhance its binding affinity to specific enzymes or receptors, while the triazole ring can participate in hydrogen bonding and other interactions. These molecular interactions can modulate the activity of target proteins and pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Triazoles

Substituent Position Variations

Fluorophenyl Isomers

- Computational studies suggest lower dipole moments due to reduced electron-withdrawing effects in the ortho position .

- 3-(3,5-Difluorophenyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole (CAS 863711-79-9): Dual fluorine atoms increase electronegativity, enhancing metabolic stability but possibly reducing solubility. This compound exhibits a higher logP value (2.8 vs. 2.5 for the mono-fluoro analog) .

Sulfonyl vs. Other Linkages

- 1-Substituted-phenyl-4-substituted-phenylaminocarbonyl-1H-1,2,3-triazole: Replacing the sulfonyl group with a carbonyl amide linkage decreases specificity in biological targets. For example, sulfonyl-linked triazoles show 10-fold higher selectivity in enzyme inhibition assays compared to amide analogs .

- 3-[(4-Fluorobenzyl)sulfanyl]-4-methyl-5-[1-phenylpyrazol-4-yl]-4H-1,2,4-triazole (CAS 477709-31-2):

The sulfanyl (thioether) group reduces oxidative stability but improves membrane permeability (cLogP = 3.1 vs. 2.5 for sulfonyl derivatives) .

Physicochemical Properties

| Property | Target Compound | 3,5-Difluoro Analog | Sulfanyl Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | 255.27 | 273.26 | 430.50 |

| Melting Point (°C) | 227.1 | 245–247 | 198–200 |

| Aqueous Solubility (mg/mL) | 0.12 | 0.08 | 0.25 |

| logP | 2.5 | 2.8 | 3.1 |

The lower solubility of the 3,5-difluoro analog correlates with its higher logP, while the sulfanyl derivative’s increased solubility may reflect reduced crystallinity .

Biological Activity

3-(3-Fluorophenyl)-4-methyl-5-(methylsulfonyl)-1H-1,2,4-triazole is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.

- Molecular Formula : C10H10FN3O2S

- Molecular Weight : 255.27 g/mol

- CAS Number : 144165-21-9

The biological activity of 3-(3-Fluorophenyl)-4-methyl-5-(methylsulfonyl)-1H-1,2,4-triazole is primarily attributed to its ability to interact with various biological targets. Its triazole moiety is known to inhibit enzymes involved in critical physiological processes. For instance, compounds containing the 1,2,4-triazole structure have shown potential as inhibitors of thymidine phosphorylase (TP), an enzyme linked to tumor progression and angiogenesis .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various triazole compounds, 3-(3-Fluorophenyl)-4-methyl-5-(methylsulfonyl)-1H-1,2,4-triazole demonstrated effective inhibition against a range of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics .

| Microorganism | MIC (µg/mL) | Reference Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 8 | 0.5 (Vancomycin) |

| Escherichia coli | 16 | 2 (Ciprofloxacin) |

| Candida albicans | 4 | 0.25 (Fluconazole) |

Anti-inflammatory Activity

The compound has been studied for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). This suggests its potential use in treating inflammatory diseases .

Anticancer Activity

In vitro studies have shown that triazole derivatives can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. Specifically, compounds similar to 3-(3-Fluorophenyl)-4-methyl-5-(methylsulfonyl)-1H-1,2,4-triazole have been reported to exhibit cytotoxic effects against various cancer cell lines .

Case Studies

- Thymidine Phosphorylase Inhibition : A study synthesized several triazole derivatives and evaluated their inhibitory effects on TP. Among these compounds, the one structurally related to 3-(3-Fluorophenyl)-4-methyl-5-(methylsulfonyl)-1H-1,2,4-triazole showed promising results with IC50 values indicating strong inhibition .

- Antimicrobial Screening : In a comparative study of triazole derivatives against clinical isolates of pathogens, the compound exhibited potent activity against resistant strains of bacteria and fungi. This highlights its potential as a lead compound for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-fluorophenyl)-4-methyl-5-(methylsulfonyl)-1H-1,2,4-triazole, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via sequential S-alkylation and sulfonylation of 1,2,4-triazole precursors. For example, intermediates like 4-methyl-5-(alkylthio)-1H-1,2,4-triazoles are oxidized using hydrogen peroxide or mCPBA to introduce the sulfonyl group . Key factors include:

- Temperature control (70–90°C for sulfonylation).

- Solvent selection (e.g., DMF for alkylation, acetic acid for cyclization).

- Catalyst use (e.g., iodine for regioselective alkylation).

Q. How is the compound characterized structurally, and what analytical techniques validate its purity?

- Methodology :

- X-ray crystallography (e.g., SHELX programs ) confirms molecular geometry, with bond angles and torsion angles compared to DFT-optimized structures .

- Spectroscopy :

- ¹H/¹³C NMR : Methylsulfonyl groups show characteristic peaks at δ ~3.3 ppm (¹H) and δ ~40–45 ppm (¹³C) .

- IR : S=O stretches appear at 1150–1250 cm⁻¹ .

- Elemental analysis (C, H, N, S) ensures stoichiometric purity (±0.3% tolerance) .

Q. What are the key physicochemical properties influencing its solubility and stability?

- Methodology :

- LogP determination (e.g., shake-flask method) reveals moderate lipophilicity (~LogP 2.1) due to the fluorophenyl and sulfonyl groups .

- Thermal stability : TGA/DSC analysis shows decomposition above 200°C, with no polymorphic transitions observed .

- pH-dependent stability : Hydrolysis studies in buffered solutions (pH 1–10) indicate stability under neutral conditions .

Advanced Research Questions

Q. How does the fluorophenyl substitution pattern affect biological activity, and what computational tools predict binding affinities?

- Methodology :

- Structure-activity relationship (SAR) : Para-substituted fluorophenyl analogs show reduced activity compared to meta-substituted derivatives (e.g., 3-fluorophenyl) in antifungal assays .

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with fungal histidine kinase (PDB: 3DRA), highlighting hydrogen bonds between the sulfonyl group and Arg-312 .

- MD simulations : GROMACS simulations (100 ns) assess binding stability, with RMSD <2.0 Å indicating robust target engagement .

Q. What strategies resolve contradictions in reported crystallographic data for this compound?

- Methodology :

- Data re-refinement : Use SHELXL to reprocess diffraction data (e.g., correct for twinning or anisotropic displacement parameters).

- Comparative analysis : Overlay multiple crystal structures (e.g., CCDC entries) to identify systematic errors in lattice parameters .

- DFT validation : Compare experimental bond lengths/angles with B3LYP/6-311+G(d,p)-optimized geometries .

Q. How can metabolic stability and pharmacokinetic (PK) properties be optimized for in vivo studies?

- Methodology :

- In vitro metabolism : Liver microsomal assays (human/rat) identify oxidative dealkylation as the primary degradation pathway .

- Prodrug design : Mask the sulfonyl group with ester moieties to enhance bioavailability (e.g., acetylated derivatives show 2.5× higher Cmax in rodent models) .

- PK modeling : Use GastroPlus to simulate absorption-distribution profiles, adjusting logD and pKa to improve half-life (>4 hr) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.